N-(1-azabicyclo[2.2.2]octan-3-yl)-2-(1H-indol-3-yl)acetamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-(1-azabicyclo[2.2.2]octan-3-yl)-2-(1H-indol-3-yl)acetamide, also known as ABT-288, is a novel compound that has been gaining attention in the field of neuroscience research. This compound belongs to the class of drugs called nicotinic acetylcholine receptor agonists, and it has been shown to have potential therapeutic applications in the treatment of various neurological disorders.
Mechanism of Action
N-(1-azabicyclo[2.2.2]octan-3-yl)-2-(1H-indol-3-yl)acetamide acts as a partial agonist at the α7 nicotinic acetylcholine receptor, which is known to play a critical role in cognitive function and memory. By binding to this receptor, this compound enhances the release of neurotransmitters such as dopamine, acetylcholine, and glutamate, which are essential for proper brain function.
Biochemical and Physiological Effects:
This compound has been shown to improve cognitive function and memory in animal models of Alzheimer's disease, schizophrenia, and ADHD. It also enhances attention and learning in healthy animals. This compound has been shown to increase the release of dopamine, acetylcholine, and glutamate in the brain, which are all essential for proper brain function.
Advantages and Limitations for Lab Experiments
One advantage of N-(1-azabicyclo[2.2.2]octan-3-yl)-2-(1H-indol-3-yl)acetamide is that it has a relatively long half-life, which allows for sustained release and prolonged effects. It is also highly selective for the α7 nicotinic acetylcholine receptor, which reduces the risk of off-target effects. However, one limitation is that it has poor solubility in water, which can make it difficult to administer in animal studies.
Future Directions
There are several potential future directions for research on N-(1-azabicyclo[2.2.2]octan-3-yl)-2-(1H-indol-3-yl)acetamide. One direction is to study its potential therapeutic applications in humans with neurological disorders such as Alzheimer's disease, schizophrenia, and ADHD. Another direction is to investigate its effects on other neurotransmitter systems and receptors in the brain. Additionally, further research is needed to optimize the synthesis and formulation of this compound for improved solubility and bioavailability.
Synthesis Methods
The synthesis of N-(1-azabicyclo[2.2.2]octan-3-yl)-2-(1H-indol-3-yl)acetamide involves the reaction of 1-azabicyclo[2.2.2]octane with 3-indolylacetic acid, followed by a series of purification steps. The final product is a white crystalline powder with a molecular weight of 358.47 g/mol.
Scientific Research Applications
N-(1-azabicyclo[2.2.2]octan-3-yl)-2-(1H-indol-3-yl)acetamide has been studied extensively for its potential therapeutic applications in the treatment of various neurological disorders such as Alzheimer's disease, schizophrenia, and attention deficit hyperactivity disorder (ADHD). It has been shown to improve cognitive function, memory, and attention in animal models of these disorders.
properties
IUPAC Name |
N-(1-azabicyclo[2.2.2]octan-3-yl)-2-(1H-indol-3-yl)acetamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H21N3O/c21-17(19-16-11-20-7-5-12(16)6-8-20)9-13-10-18-15-4-2-1-3-14(13)15/h1-4,10,12,16,18H,5-9,11H2,(H,19,21) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
BRHJGLNPPVUHDP-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN2CCC1C(C2)NC(=O)CC3=CNC4=CC=CC=C43 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H21N3O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
283.37 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.